2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide

Description

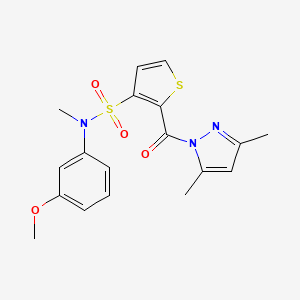

This compound is a sulfonamide derivative featuring a thiophene core substituted with a 3,5-dimethylpyrazole carbonyl group and a 3-methoxyphenyl-N-methylsulfonamide moiety. Its structure integrates heterocyclic and aromatic systems, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and pyrazole functionalities are pharmacologically relevant. The presence of the methoxy group on the phenyl ring may enhance solubility and influence electronic interactions in biological systems.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-12-10-13(2)21(19-12)18(22)17-16(8-9-26-17)27(23,24)20(3)14-6-5-7-15(11-14)25-4/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHOTGFVKUVLQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the Pyrazole to the Thiophene Ring: This step involves the formation of a carbonyl linkage between the pyrazole and thiophene rings. This can be achieved through a condensation reaction using a suitable coupling reagent.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding.

Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonamide group can form strong ionic interactions with target proteins. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other sulfonamide-pyrazole-thiophene hybrids, differing primarily in substituents on the benzenesulfonamide or pyrazole moieties. Below is a detailed comparison with two closely related analogs:

Table 1: Structural and Functional Comparison

Key Observations

Electronic Effects :

- The 3-methoxyphenyl substituent in the target compound introduces electron-donating properties, contrasting with the electron-withdrawing 3-chlorophenyl group in its analog . This difference may impact interactions with hydrophobic pockets in biological targets.

- The 4-ethylphenyl group in the second analog provides moderate electron donation but adds steric bulk compared to the methoxy group .

The chloro-substituted analog may exhibit higher logP values, favoring blood-brain barrier penetration but risking metabolic instability .

Synthetic Accessibility :

- All three compounds share a common synthetic pathway involving thiophene sulfonylation and pyrazole coupling. However, the introduction of a methoxy group may require additional protection/deprotection steps compared to chloro or ethyl substituents.

Research Findings and Implications

- Biological Activity : Chloro-substituted sulfonamides are often associated with enhanced inhibitory potency in enzyme assays due to increased electrophilicity . The methoxy variant may instead favor hydrogen bonding or polar interactions.

- Stability : Ethyl and methoxy groups are less prone to oxidative metabolism compared to chlorinated aromatic rings, suggesting improved in vivo stability for the target compound .

Biological Activity

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a complex organic compound notable for its potential biological activities. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and enzyme inhibition activities. This article explores the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring, a thiophene ring, and a sulfonamide group. The synthesis generally involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Typically achieved through the reaction of hydrazine with diketones.

- Attachment of the Carbonyl Group : This step involves introducing a carbonyl moiety to the pyrazole structure.

- Formation of the Thiophene Ring : Often synthesized via the Paal-Knorr synthesis method.

- Sulfonamide Formation : The final step is the reaction with sulfonyl chloride to create the sulfonamide group.

Structural Formula

| Component | Structure |

|---|---|

| Pyrazole | Pyrazole |

| Thiophene | Thiophene |

| Sulfonamide | Sulfonamide |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In a study evaluating various pyrazole compounds against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, it was found that certain derivatives showed promising inhibitory effects on tumor cell proliferation. For instance:

- Compound Efficacy : A related pyrazole derivative demonstrated an IC50 value of 15 nM against GS-LRRK2 kinase, indicating potent activity in inhibiting tumor growth pathways .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The sulfonamide group is known to interact with specific enzymes, potentially inhibiting their activity and disrupting cancer cell metabolism.

- Receptor Modulation : The compound may also modulate receptors involved in cell signaling pathways related to growth and proliferation.

Case Studies

- In Vitro Studies : In vitro studies have shown that compounds similar to this compound effectively inhibit cellular processes in cancer cells. For example, modifications in the pyrazole structure improved cellular potency significantly .

- Selectivity Profiling : A study on kinase selectivity revealed that this class of compounds exhibited high selectivity towards LRRK2 variants over other kinases, suggesting potential for targeted cancer therapies .

Biological Activity Summary

| Compound Name | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | Not Determined | Enzyme Inhibition |

| Related Pyrazole Derivative | A549 | 15 | Kinase Inhibition |

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole, Thiophene, Sulfonamide | Antitumor |

| 2-(1H-pyrazole-1-carbonyl)-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide | Pyrazole, Thiophene, Sulfonamide | Antitumor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.